Cas no 596819-10-2 (1-Methyl-2-indoleboronic acid pinacol ester)
1-Methyl-2-indoleboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole
- 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- 1-METHYLINDOLE-2-BORONIC ACID, PINACOL ESTER
- 1-METHYL-1H-INDOL-2-YLBORONIC ACID PINACOL ESTER
- 1-Methyl-2-indoleboronic acid pinacol ester
- 2-(4,4,5,5-tetramethyl-1,3,2,-dioxaborolan-2-yl)-N-methylindole
- N-methyl-2-(4,4,5,5-tetramethyldioxaborolan-2-yl)indole
- 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-methylindole-2-boronic acid pinacol ester
- BS-22716
- AKOS025293610
- MFCD13182063
- EN300-7372707
- AT16089
- MB12728
- 1-Methyl-2-indoleboronic acid pinacol ester, 97%
- SCHEMBL824200
- CS-0176236
- Z2044773350
- 596819-10-2
- DA-29224
- DTXSID90647807
- 693-372-4
- DTXCID40598557
-
- MDL: MFCD13182063
- Inchi: 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-11-8-6-7-9-12(11)17(13)5/h6-10H,1-5H3
- InChI Key: KMLZZUZKSQWHKC-UHFFFAOYSA-N
- SMILES: O1B(C2=CC3C=CC=CC=3N2C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 257.15900
- Monoisotopic Mass: 257.1587090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.4Ų
Experimental Properties
- Melting Point: 97-101 °C
- PSA: 23.39000
- LogP: 2.47750
1-Methyl-2-indoleboronic acid pinacol ester Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:−20°C
1-Methyl-2-indoleboronic acid pinacol ester Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-2-indoleboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM215220-1g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
596819-10-2 | 95% | 1g |
$95 | 2023-02-02 | |
| Chemenu | CM215220-5g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
596819-10-2 | 95% | 5g |
$311 | 2023-02-02 | |
| abcr | AB273521-1 g |
1-Methylindole-2-boronic acid, pinacol ester, 96%; . |
596819-10-2 | 96% | 1g |
€186.50 | 2023-04-26 | |
| abcr | AB273521-5 g |
1-Methylindole-2-boronic acid, pinacol ester, 96%; . |
596819-10-2 | 96% | 5g |
€519.70 | 2023-04-26 | |
| TRC | M241800-100mg |
1-Methyl-2-indoleboronic acid pinacol ester |
596819-10-2 | 100mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M241800-250mg |
1-Methyl-2-indoleboronic acid pinacol ester |
596819-10-2 | 250mg |
$ 235.00 | 2022-06-04 | ||
| TRC | M241800-500mg |
1-Methyl-2-indoleboronic acid pinacol ester |
596819-10-2 | 500mg |
$ 375.00 | 2022-06-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-297852-1g |
1-Methyl-2-indoleboronic acid pinacol ester, |
596819-10-2 | 1g |
¥511.00 | 2023-09-05 | ||
| abcr | AB273521-1g |
1-Methylindole-2-boronic acid, pinacol ester, 96%; . |
596819-10-2 | 96% | 1g |
€186.50 | 2025-04-17 | |
| abcr | AB273521-5g |
1-Methylindole-2-boronic acid, pinacol ester, 96%; . |
596819-10-2 | 96% | 5g |
€519.70 | 2025-04-17 |
1-Methyl-2-indoleboronic acid pinacol ester Suppliers
1-Methyl-2-indoleboronic acid pinacol ester Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 1-Methyl-2-indoleboronic acid pinacol ester
Introduction to 1-Methyl-2-indoleboronic acid pinacol ester (CAS No. 596819-10-2)
1-Methyl-2-indoleboronic acid pinacol ester, with the chemical identifier CAS No. 596819-10-2, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical and materials science research. This compound serves as a crucial intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex molecular architectures. The presence of a pinacol ester moiety enhances its stability and reactivity, making it an invaluable tool for chemists and researchers working on the development of novel compounds.
The indole core of this molecule is a well-documented pharmacophore in medicinal chemistry, known for its role in various biological processes and its potential as a therapeutic agent. The introduction of a methyl group at the 1-position of the indole ring further modulates its electronic and steric properties, influencing its interaction with biological targets. This modification has been strategically explored in recent years to improve the efficacy and selectivity of indole-based drugs.
In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that indole-based compounds exhibit antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties. Among these derivatives, 1-methyl-2-indoleboronic acid pinacol ester has emerged as a promising scaffold for drug discovery. Its boronic acid functionality allows for facile conjugation with other molecules via cross-coupling reactions, enabling the creation of hybrid compounds with enhanced pharmacological profiles.
One of the most compelling applications of 1-methyl-2-indoleboronic acid pinacol ester is in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The Suzuki-Miyaura coupling reaction, facilitated by this compound, has been successfully employed to construct biaryl structures with high yields and purity. This reaction is particularly advantageous due to its mild conditions and broad substrate scope, making it suitable for large-scale synthesis.
Recent advancements in medicinal chemistry have highlighted the importance of boronic acid derivatives in drug development. The ability to precisely modify the indole core through cross-coupling reactions has opened new avenues for designing drugs with improved pharmacokinetic properties. For instance, researchers have utilized 1-methyl-2-indoleboronic acid pinacol ester to develop novel indole-based kinase inhibitors, which have shown promise in preclinical studies for the treatment of various cancers.
The stability and reactivity of 1-methyl-2-indoleboronic acid pinacol ester make it an ideal candidate for use in flow chemistry systems, where precise control over reaction conditions is essential. Flow chemistry has gained traction in recent years as an efficient alternative to traditional batch processing, offering benefits such as improved scalability and reduced solvent waste. By integrating this compound into flow systems, researchers can achieve higher yields and purities while minimizing environmental impact.
In addition to its pharmaceutical applications, 1-methyl-2-indoleboronic acid pinacol ester has found utility in materials science. The ability to functionalize surfaces with indole-based molecules has led to the development of novel materials with unique electronic and optical properties. These materials are being explored for use in organic electronics, sensors, and even photovoltaic devices.
The synthesis of 1-methyl-2-indoleboronic acid pinacol ester typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the bromination of indole at the 2-position followed by protection with a pinacol group to form the boronic ester. Recent improvements in synthetic methodologies have focused on optimizing these steps to enhance efficiency and reduce byproduct formation.
Quality control is paramount when working with 1-methyl-2-indoleboronic acid pinacol ester, as impurities can significantly affect its performance in cross-coupling reactions. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to ensure high purity standards. These methods provide detailed insights into the molecular structure and integrity of the compound.
The future prospects for 1-methyl-2-indoleboronic acid pinacol ester are promising, with ongoing research exploring new applications and synthetic strategies. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in drug discovery and materials science. Its versatility and reactivity make it a cornerstone in modern synthetic chemistry.
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